2,7-Dimethoxynaphthalene
Overview
Description
2,7-Dimethoxynaphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, where two methoxy groups are attached at the 2 and 7 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and as a matrix in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dimethoxynaphthalene can be synthesized through the methylation of 2,7-dihydroxynaphthalene. The reaction typically involves the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 2,7-dimethoxy-1,4-naphthoquinone.
Reduction: Formation of 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various acylated derivatives depending on the acyl chloride used.
Scientific Research Applications
2,7-Dimethoxynaphthalene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving naphthalene derivatives.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 2,7-dimethoxynaphthalene involves its interaction with various molecular targets. In mass spectrometry, it acts as a matrix by absorbing laser energy and facilitating the ionization of analytes. The methoxy groups enhance its ability to form radical cations, which are crucial for the ionization process .
Comparison with Similar Compounds
2,7-Dihydroxynaphthalene: Similar structure but with hydroxyl groups instead of methoxy groups.
2,7-Dimethylnaphthalene: Similar structure but with methyl groups instead of methoxy groups.
2,6-Dihydroxynaphthalene: Hydroxyl groups at the 2 and 6 positions instead of methoxy groups at the 2 and 7 positions.
Uniqueness: 2,7-Dimethoxynaphthalene is unique due to its methoxy groups, which influence its reactivity and applications. The presence of methoxy groups makes it more electron-rich compared to its hydroxyl and methyl counterparts, affecting its behavior in electrophilic aromatic substitution reactions and its efficiency as a matrix in mass spectrometry.
Properties
IUPAC Name |
2,7-dimethoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKHAIRFQKFMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188243 | |
Record name | 2,7-Dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-26-9 | |
Record name | 2,7-Dimethoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3469-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dimethoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Dimethoxynaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-Dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dimethoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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